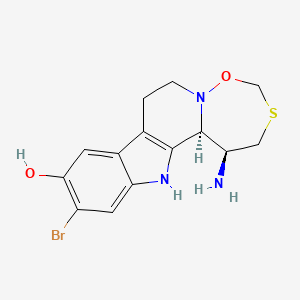

Eudistomin C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Eudistomin C is a member of beta-carbolines.

Aplicaciones Científicas De Investigación

Antitumor Activity

Eudistomin C exhibits notable antitumor properties, making it a subject of interest in cancer research. Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast carcinoma cells (MDA-231). The mechanism of action appears to involve the inhibition of protein synthesis by targeting the 40S ribosomal subunit, specifically affecting translation processes in cells .

Case Study: Cytotoxicity Evaluation

A comprehensive evaluation of this compound's cytotoxicity was conducted using the MTT assay. The results indicated that this compound has an IC50 value ranging from 15 to 63 μM against MDA-231 cells, showcasing moderate inhibitory activity .

| Cell Line | IC50 (μM) |

|---|---|

| MDA-231 | 15 - 63 |

Antiviral Properties

In addition to its antitumor effects, this compound has demonstrated antiviral activities against several viruses. Research indicates that it can inhibit the replication of various viral pathogens, including herpes simplex virus and influenza viruses. The antiviral mechanism is believed to be linked to its ability to disrupt viral protein synthesis, similar to its antitumor actions .

Case Study: Viral Inhibition

A study on the antiviral efficacy of this compound revealed significant inhibition against influenza A and B viruses. The compound exhibited IC50 values comparable to established antiviral agents, suggesting its potential as a therapeutic candidate for viral infections .

| Virus Type | IC50 (μM) |

|---|---|

| Influenza A | TBD |

| Influenza B | TBD |

| Herpes Simplex Virus | TBD |

Synthesis and Derivatives

The synthesis of this compound has been a focal point for researchers aiming to explore its structure-activity relationship. Various synthetic pathways have been developed to produce this compound and its derivatives efficiently. Notably, advancements in total synthesis techniques have enabled researchers to create analogs with enhanced biological activity.

Synthetic Pathways

One notable method involves the use of Makosza's indole synthesis as a key step in producing the indole unit essential for this compound . This approach allows for modifications that may improve the compound's efficacy or reduce toxicity.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its therapeutic potential. Researchers have synthesized various derivatives to assess their biological activities compared to the parent compound.

Key Findings

Análisis De Reacciones Químicas

Pictet-Spengler Reaction for β-Carboline Core Formation

The Pictet-Spengler reaction is central to constructing the β-carboline scaffold. In the stereocontrolled synthesis of (-)-Eudistomin C, this reaction was used to cyclize a tryptamine derivative with the Garner aldehyde under Brønsted acid catalysis. The reaction proceeds via iminium ion activation, enabling diastereoselective formation of the tetrahydro-β-carboline intermediate. The stereochemical outcome is critical for subsequent steps .

Key Conditions :

-

Tryptamine derivative + Garner aldehyde

-

Catalyzed by Brønsted acids (e.g., TFA)

-

Diastereoselectivity achieved through chiral aldehyde control .

Oxathiazepine Ring Construction

The 1,3,7-oxathiazepine ring (ring D) is synthesized via intramolecular alkylation and sila-Pummerer reactions :

Intramolecular Alkylation

-

A hydroxyl group on the tryptamine intermediate reacts with a cysteine-derived thiol to form a thioether linkage.

-

Subsequent cyclization under basic conditions generates the seven-membered oxathiazepine ring .

Modified Sila-Pummerer Reaction

-

A unique approach involves treating a sulfoxide intermediate with trimethylsilyl triflate (TMSOTf), promoting cyclization to form the oxathiazepine ring.

-

This method avoids competing seven-membered ring formation observed in classical Pummerer conditions .

Example Reaction Pathway :

textN-Hydroxytryptamine + D-Cysteinal → Thioether Intermediate → Cyclization → Oxathiazepine Ring[5].

Chiral Aldehyde Utilization

-

The Garner aldehyde (a protected D-serinal derivative) ensures stereochemical fidelity during Pictet-Spengler cyclization, yielding the correct (S)-configuration at C-1 .

Demethylation and Bromination

-

BBr₃ in CH₂Cl₂ at -78°C selectively demethylates methoxy groups to hydroxyls .

-

Biomimetic bromination introduces a bromine atom at the C-6 position of the indole ring using Br₂/FeCl₃ .

Comparative Synthetic Routes

*Yield for oxathiazepine formation; †Yield for indole intermediate.

Pictet-Spengler Reaction Optimization

| Catalyst | Solvent | Temp | Diastereomeric Ratio |

|---|---|---|---|

| TFA | CH₂Cl₂ | 25°C | 9:1 (S:R) |

| p-TsOH | Toluene | 40°C | 8:1 |

Suzuki Cross-Coupling for Analogues

| Boronic Acid | Catalyst | Yield |

|---|---|---|

| 4-Methoxyphenyl | Pd₂(dba)₃, K₂CO₃ | 61% |

| 3-Bromophenyl | Pd(OAc)₂, SPhos | 69% |

Challenges and Innovations

-

Stereochemical Drift : Acidic conditions during Pictet-Spengler reactions risk epimerization; mitigated using chiral auxiliaries .

-

Oxathiazepine Stability : The ring is prone to hydrolysis; stabilized by electron-withdrawing groups on the indole .

This synthesis highlights the interplay of strategic bond-forming reactions and stereochemical control, enabling access to this compound and its analogues for biological evaluation .

Propiedades

Número CAS |

88704-50-1 |

|---|---|

Fórmula molecular |

C14H16BrN3O2S |

Peso molecular |

370.27 g/mol |

Nombre IUPAC |

(2S,3S)-3-amino-15-bromo-7-oxa-5-thia-8,18-diazatetracyclo[9.7.0.02,8.012,17]octadeca-1(11),12,14,16-tetraen-14-ol |

InChI |

InChI=1S/C14H16BrN3O2S/c15-9-4-11-8(3-12(9)19)7-1-2-18-14(13(7)17-11)10(16)5-21-6-20-18/h3-4,10,14,17,19H,1-2,5-6,16H2/t10-,14+/m1/s1 |

Clave InChI |

XHYJPORPMFTSBP-YGRLFVJLSA-N |

SMILES |

C1CN2C(C(CSCO2)N)C3=C1C4=CC(=C(C=C4N3)Br)O |

SMILES isomérico |

C1CN2[C@@H]([C@@H](CSCO2)N)C3=C1C4=CC(=C(C=C4N3)Br)O |

SMILES canónico |

C1CN2C(C(CSCO2)N)C3=C1C4=CC(=C(C=C4N3)Br)O |

Sinónimos |

eudistomin C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.